(3-(Benzyloxy)-5-methoxyphenyl)methanol
Description
Properties
IUPAC Name |
(3-methoxy-5-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELXZXGFAISKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741050 | |
| Record name | [3-(Benzyloxy)-5-methoxyphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50637-28-0 | |
| Record name | 3-Methoxy-5-(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50637-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)-5-methoxyphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3-(Benzyloxy)-5-methoxyphenyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Chemical Formula : CHO
- Molecular Weight : 270.31 g/mol
The presence of the methoxy and benzyloxy groups is significant as these functional groups are known to influence the biological properties of organic compounds.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- PPAR Activation : Peroxisome proliferator-activated receptors (PPARs) play a crucial role in regulating lipid metabolism and glucose homeostasis. Compounds that activate PPARs can exhibit hypoglycemic and hypolipidemic effects, which are beneficial in managing diabetes and metabolic syndrome .
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Biological Activity Overview
Case Studies
-
Hepatocellular Carcinoma (HCC) :
- A study investigated the anti-metastatic effects of a related benzofuran derivative, which demonstrated significant inhibition of cell migration and invasion in Huh7 cells (an HCC cell line). The compound upregulated E-cadherin while downregulating vimentin and MMP-9, indicating a reversal of epithelial–mesenchymal transition (EMT) processes .
- The IC50 values for this compound were reported at 48.22 μM for 24 hours and 38.15 μM for 48 hours, highlighting its potency against cancer cells without cytotoxicity to normal hepatocytes .
- Inflammation Modulation :
Scientific Research Applications
Medicinal Applications
1. Anti-Cancer Activity
Research has demonstrated that (3-(benzyloxy)-5-methoxyphenyl)methanol derivatives exhibit anti-cancer properties. For instance, studies on related compounds have shown their efficacy in inhibiting cell proliferation in hepatocellular carcinoma (HCC) cells by downregulating key proteins involved in metastasis, such as integrin α7 and MMP-9 . The compound's ability to suppress epithelial-mesenchymal transition (EMT) markers indicates its potential as a therapeutic agent against cancer metastasis.
2. Anti-Inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases . The structure-activity relationship (SAR) studies suggest that modifications to the benzyloxy and methoxy groups can enhance anti-inflammatory activity.
3. Antiparasitic Activity
Recent studies have explored the antiparasitic potential of compounds containing the benzyloxy group against Leishmania species. In silico studies suggest that these compounds can inhibit essential proteins in the parasite, indicating a promising avenue for developing new treatments for leishmaniasis .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-Cancer | Inhibits HCC cell proliferation | |
| Anti-Inflammatory | Modulates inflammatory pathways | |
| Antiparasitic | Inhibits Leishmania proteins |
Case Studies
Case Study 1: Hepatocellular Carcinoma
In a study involving this compound derivatives, researchers treated Huh7 cells with varying concentrations of the compound. Results indicated a significant reduction in cell viability and migration, alongside increased expression of E-cadherin, suggesting a reversal of EMT processes . This study highlights the compound's potential as an anti-metastatic agent.
Case Study 2: Leishmaniasis Treatment
A recent investigation into nitrochromene derivatives containing benzyloxy groups revealed their ability to block critical proteins in Leishmania, showcasing their potential as therapeutic agents against parasitic infections . The study employed both in vitro assays and computational modeling to elucidate the binding interactions between the compounds and target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with High Similarity
The following compounds share structural similarities with (3-(Benzyloxy)-5-methoxyphenyl)methanol, primarily due to the presence of benzyloxy, methoxy, and hydroxymethyl substituents:
Key Observations :
Functional Group Variations
Amino-Substituted Analogs
- (3-Amino-4-methoxyphenyl)methanol (CAS 113928-90-8): Features an amino (–NH2) group at the 3-position. The amino group enhances hydrogen-bonding capacity and reactivity in coupling reactions but may reduce stability under oxidative conditions .
Methyl-Substituted Analogs
- (3-Methoxy-5-methylphenyl)methanol (CAS 93-03-8): Replaces the benzyloxy group with a methyl (–CH3) group.
Physicochemical Properties
Preparation Methods
Step 1: Formation of the Benzyloxy and Methoxy Substituted Intermediate
- Starting Material: A substituted phenol or halogenated aromatic compound.
- Reaction: Nucleophilic substitution of a hydroxy group with benzyl bromide or benzyl chloride to form the benzyloxy group.
- Conditions: Typically conducted in methanol or dichloromethane solvent, using sodium methoxide or potassium carbonate as a base, at temperatures between 40-60 °C.
- Yield: High yields (~90-96%) are reported using sodium methoxide in methanol at 50 °C over 4 hours.
Step 2: Acylation and Formation of Key Intermediates
- Reaction: The intermediate is acylated using oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) to form an acyl chloride intermediate.
- Conditions: Reaction carried out in dichloromethane at 0-20 °C.
- Subsequent Step: Condensation with an amine or related nucleophile under basic conditions (e.g., N,N-diisopropylethylamine) to form amides or related intermediates.
- Yield: Molar yields around 98% reported.
Step 3: Protection Group Removal
- Reaction: Removal of Boc (tert-butoxycarbonyl) or other protecting groups using acidic conditions (e.g., HCl in methanol or isopropyl acetate).
- Conditions: Room temperature (20-30 °C) for 8 hours.
- Yield: High purity products with yields up to 99%.
Step 4: Substitution with Potassium Thiocyanate and Ring Closure
- Reaction: The amine intermediate undergoes substitution with potassium thiocyanate in methanol at reflux (60-70 °C) for ~20 hours.
- Followed by: Intramolecular ring closure under basic conditions (e.g., sodium methoxide in methanol) at reflux.
- Yield: 85-92% molar yields reported.
Step 5: Reduction to Alcohol
- Reaction: Reduction of nitro or related groups to the corresponding alcohol using catalytic hydrogenation (10% palladium on carbon) or chemical reduction with nitric acid in methanol.
- Conditions: Hydrogenation at 20-30 °C or chemical reduction at 40-60 °C.
- Yield: High yields (~85-90%) with high purity (HPLC >99%).
Summary Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | Sodium methoxide, benzyl bromide/chloride | Methanol | 40-60 | 90-96 | Formation of benzyloxy intermediate |
| 2 | Acylation & condensation | Oxalyl chloride, DMF catalyst, base (DIPEA) | Dichloromethane | 0-20 | 98 | Formation of acyl chloride and amide |
| 3 | Deprotection | HCl in methanol/isopropyl acetate | Isopropyl acetate | 20-30 | 99 | Boc group removal |
| 4 | Substitution & ring closure | Potassium thiocyanate, sodium methoxide | Methanol | 60-70 (reflux) | 85-92 | Formation of ring-closed intermediates |
| 5 | Reduction | Hydrogen, Pd/C catalyst or nitric acid | Methanol | 20-60 | 85-90 | Reduction to alcohol functionality |
Research Findings and Analysis
- Efficiency and Yield: The described multi-step synthesis achieves high yields at each step, with overall efficiency suitable for industrial scale-up.
- Reagent Availability: The reagents used, such as sodium methoxide, oxalyl chloride, and potassium thiocyanate, are commercially available and cost-effective.
- Catalyst Use: Use of palladium on carbon for hydrogenation is common but requires consideration of catalyst recovery and cost.
- Reaction Control: Temperature and stoichiometry control are critical for high purity and yield, especially during acylation and ring-closure steps.
- Environmental Considerations: The use of methanol and dichloromethane as solvents is standard; however, environmental impact and solvent recovery should be managed in scale-up.
Q & A
Q. What are the optimized synthetic routes for (3-(benzyloxy)-5-methoxyphenyl)methanol, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves regioselective functionalization of a phenolic precursor. For example:
- Step 1: Start with (3-methoxy-5-methylphenyl)methanol.
- Step 2: Use Wohl–Ziegler bromination to introduce bromine at the ortho position .
- Step 3: Perform benzyl ether protection via substitution (e.g., using benzyl bromide and a base like K₂CO₃ in DMF).
- Step 4: Deprotect or reduce intermediates (e.g., using LiAlH₄ for alcohol formation).
Critical Factors:
- Temperature Control: Excess heat during benzylation can lead to over-substitution or decomposition.
- Catalyst Selection: Pd-based catalysts improve coupling efficiency in cross-reactions .
- Yield Optimization: Multi-step sequences often yield <25% overall due to competing side reactions (e.g., isomerization) .
Q. How can researchers confirm the structure of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Look for characteristic peaks:
- Benzyloxy protons: δ 4.9–5.1 ppm (singlet, –OCH₂Ph).
– Methoxy group: δ 3.7–3.8 ppm (singlet, –OCH₃).
– Hydroxyl proton: δ 1.5–2.5 ppm (broad, –CH₂OH) .- ¹³C NMR: Benzyl carbons at δ 70–75 ppm; aromatic carbons at δ 110–160 ppm .
- Mass Spectrometry (MS): Expect [M+H]⁺ at m/z 274 (C₁₅H₁₆O₃⁺) .
- X-ray Crystallography: Resolve stereochemistry and confirm substituent positions (e.g., benzyloxy vs. methoxy orientation) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing the aromatic ring of this compound?
Methodological Answer:
- Directed Metalation: Use ortho-directing groups (e.g., –OH or –OCH₃) to guide lithiation or iodination. For example:
- Directed Ortho-Lithiation (DoM): Treat with LDA (lithium diisopropylamide) to generate a lithiated intermediate for electrophilic quenching .
- Halogenation: Iodine monochloride (ICl) selectively substitutes at the para position to electron-donating groups (–OCH₃) .
- Protection/Deprotection: Temporarily mask the benzyloxy group to prevent undesired reactivity during cross-coupling .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance: The benzyloxy group at C3 creates steric bulk, limiting accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigate by:
- Electronic Effects: Electron-donating groups (–OCH₃, –OCH₂Ph) activate the ring for electrophilic substitution but deactivate it for nucleophilic attacks. Balance by:
Q. What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- Collision Cross-Section (CCS) Prediction: Use in silico tools (e.g., MOBCAL) with SMILES input to estimate CCS for ion mobility spectrometry .
- LogP Calculation: Employ software like ChemAxon or ACD/Labs to predict lipophilicity (experimental LogP ≈ 2.1) .
- Thermodynamic Stability: DFT calculations (B3LYP/6-31G*) assess conformational preferences of the benzyloxy group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
